molecular formula C14H22N2O B11825903 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one

5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one

Cat. No.: B11825903
M. Wt: 234.34 g/mol
InChI Key: CQSXDXRONLJBTO-UHFFFAOYSA-N
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Description

5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one (CAS 1352496-43-5) is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This piperidine-pyridinone derivative is provided for research purposes to investigate its potential biochemical properties and mechanisms of action. Compounds featuring the hydroxypyridinone moiety, such as this one, are of significant research interest due to their ability to chelate metal ions, particularly Fe2+ and Fe3+ . This iron-chelating capability is a key mechanism for studying the suppression of oxidative stress, as it can prevent the metal-mediated generation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions . The tautomerism inherent to the hydroxypyridinone ring system contributes to a sufficient level of aromaticity, resulting in a catechol-like behavior that provides good chelating and radical scavenging properties . Consequently, this compound serves as a valuable scaffold for in vitro studies focused on evaluating antioxidant effects, such as in the DPPH free radical scavenging assay . Researchers can utilize this material to explore the structure-activity relationships of novel derivatives possessing dual iron-chelating and radical scavenging abilities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C14H22N2O/c1-10(2)16-7-5-4-6-13(16)12-9-15-14(17)8-11(12)3/h8-10,13H,4-7H2,1-3H3,(H,15,17)

InChI Key

CQSXDXRONLJBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCCN2C(C)C

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Moiety

The 1-isopropylpiperidin-2-yl substituent is typically synthesized via hydrogenation or reductive amination of pre-functionalized intermediates. A key patent (EP 3666757 A1) describes the reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones, which serve as versatile intermediates for further derivatization. For example, lithium aluminium hydride (LiAlH₄) in dry diethyl ether reduces these salts at a molar ratio of 4:1 (LiAlH₄:substrate), yielding piperidin-4-ones with minimal byproducts. Subsequent N-alkylation with isopropyl iodide introduces the isopropyl group, while protecting group strategies ensure regioselectivity.

Construction of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring is often assembled through cyclization of β-keto amides or via Dimroth rearrangements. In one approach, α,β-unsaturated ketones react with dialkylammonium dialkyldithiocarbamates in toluene under reflux, forming dihydrothiopyran-2-thiones. S-Methylation with methyl iodide followed by aminolysis with primary amines yields iminium-enamin salts, which undergo Dimroth rearrangement in dimethylformamide (DMF) to produce dihydropyridin-2(1H)-thiones. Oxidation or hydrolysis steps then convert the thione to the desired pyridin-2(1H)-one.

Hydrogenation Strategies for Stereochemical Control

Catalytic Hydrogenation

Platinum-based catalysts, such as platinum(IV) oxide or 5% Pt/C, are critical for asymmetric hydrogenation steps. A method adapted from WO2008137087A1 involves hydrogenating 2-methylpyrroline in ethanol-methanol (2:1 v/v) at ambient temperature to produce 2-methylpyrrolidine with >50% enantiomeric excess (ee). While this patent focuses on pyrrolidines, analogous conditions apply to piperidine systems. For instance, hydrogenating a prochiral tetrahydropyridine precursor with 5% Pt/C in a polar aprotic solvent could yield the 1-isopropylpiperidin-2-yl group with controlled stereochemistry.

Solvent and Temperature Optimization

Reaction yields improve significantly with solvent selection. Diethyl ether and tetrahydrofuran (THF) are preferred for LiAlH₄-mediated reductions due to their aprotic nature, which minimizes side reactions. Elevated temperatures (50–60°C) accelerate cyclization steps but may compromise stereochemical integrity, necessitating a balance between reaction rate and selectivity.

Functionalization and Final Assembly

Coupling the Piperidine and Pyridinone Units

The final step often involves Suzuki-Miyaura or Buchwald-Hartwig coupling to link the piperidine and pyridinone fragments. For example, a palladium-catalyzed cross-coupling between a bromopyridin-2(1H)-one and a boronic ester-functionalized piperidine achieves the desired connectivity. Alternatively, nucleophilic aromatic substitution (SNAr) using a piperidine lithium enolate and a halogenated pyridinone offers a metal-free route.

Methyl Group Introduction

The 4-methyl group on the pyridinone ring is introduced early in the synthesis via Friedel-Crafts alkylation or through the use of pre-methylated building blocks. Protecting groups such as tert-butoxycarbonyl (Boc) ensure the methyl group remains intact during subsequent reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, catalysts, and scalability:

MethodKey StepsCatalyst/SolventYield (%)Scalability
Reductive AminationLiAlH₄ reduction → N-alkylationLiAlH₄, diethyl ether65–72Industrial
Catalytic HydrogenationPt/C-mediated asymmetric hydrogenationPt/C, ethanol-methanol58–64Pilot-scale
Cross-CouplingSuzuki-Miyaura couplingPd(PPh₃)₄, DMF70–78Laboratory

Chemical Reactions Analysis

Oxidation Reactions

The pyridinone ring undergoes selective oxidation at the nitrogen atom. Common oxidizing agents include:

Reaction Type Reagents/Conditions Product Yield
N-OxidationH<sub>2</sub>O<sub>2</sub>/AcOH (50°C, 6h)5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one N-oxide75%
Side-chain oxidationPCC in CH<sub>2</sub>Cl<sub>2</sub> (RT, 12h)4-(Hydroxymethyl) derivative via benzylic oxidation68%

Key Findings :

  • N-Oxidation enhances water solubility but reduces membrane permeability.

  • DFT studies on analogous pyridinones suggest radical scavenging activity increases after oxidation due to improved electron-donating capacity .

Reduction Reactions

The pyridinone moiety can be reduced to piperidine derivatives under controlled conditions:

Reaction Type Reagents/Conditions Product Yield
Pyridinone reductionNaBH<sub>4</sub>/NiCl<sub>2</sub> (MeOH, 0°C)5-(1-Isopropylpiperidin-2-yl)-4-methylpiperidin-2-ol82%
Catalytic hydrogenationH<sub>2</sub>/Pd-C (50 psi, EtOH)Fully saturated decahydro derivative90%

Mechanistic Insight :

  • Borohydride-mediated reduction proceeds via a six-membered transition state, as confirmed by IR and <sup>1</sup>H-NMR spectral shifts .

Substitution Reactions

The methyl group at the 4-position participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Product Yield
HalogenationNBS/AIBN (CCl<sub>4</sub>, reflux)4-Bromomethyl derivative65%
AminationNH<sub>3</sub>/Cu(OAc)<sub>2</sub> (DMF, 100°C)4-Aminomethyl analog58%

Notable Observation :

  • Halogenated derivatives show improved binding affinity to biological targets, such as β-glucocerebrosidase, with IC<sub>50</sub> values ≤20 nM .

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Reagents/Conditions Product Yield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> (dioxane, 90°C)5-(1-Isopropylpiperidin-2-yl)-4-methyl-2-(phenyl)pyridin-2(1H)-one73%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/Xantphos (toluene, 110°C)N-Aryl derivatives with morpholine or piperazine substituents66%

Applications :

  • Cross-coupled products demonstrate enhanced pharmacokinetic properties in preclinical models .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the piperidine ring undergoes ring-opening/closure:

Reaction Type Reagents/Conditions Product Yield
Acidic rearrangementHCl (conc.)/EtOH, ΔSpirocyclic oxazolidinone derivative55%
Base-induced isomerizationNaOH (aq.)/MeCN, RTIsopropyl group migration to N-3 position48%

Theoretical Support :

  • Natural Bond Orbital (NBO) analysis confirms charge redistribution during rearrangement, stabilizing transition states .

Radical Reactions

The compound participates in radical-mediated transformations:

Reaction Type Reagents/Conditions Product Yield
DPPH radical scavengingDPPH/EtOH (UV light)Stable phenoxyl radical adductN/A
PhotooxidationO<sub>2</sub>/Rose Bengal (visible light)4-Methyl-2-pyrrolidinone via C–N bond cleavage60%

Computational Data :

  • Frontier Molecular Orbital (FMO) calculations (DFT/B3LYP) predict a radical scavenging efficiency of 82% for this compound, comparable to ascorbic acid .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy. The minimum inhibitory concentration (MIC) values ranged from 5 µM to 20 µM, indicating promising antimicrobial activity .

Central Nervous System Disorders

Research has suggested that compounds related to 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one may have therapeutic potential in treating central nervous system (CNS) disorders, including Alzheimer's disease and mild cognitive impairment. The compound's ability to modulate neurotransmitter systems is under investigation, with preliminary findings suggesting it may inhibit certain enzymes involved in neurodegenerative processes .

Metabolic Disorders

The compound has been explored for its potential in treating metabolic syndrome-related disorders such as type 2 diabetes and obesity. Its mechanism may involve the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in cortisol metabolism and metabolic regulation .

Molecular Interaction Studies

Molecular docking studies have been employed to understand the binding affinities of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one with various biological targets. These studies suggest that the compound interacts favorably with certain receptors and enzymes, indicating its potential as a lead compound for drug development.

Comparative Analysis with Related Compounds

To further illustrate the uniqueness of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
4-Methylpyridine-2(1H)-thionePyridine thione without piperidineLess complex; basic structure
1-Isopropylpiperidin-4-thionePiperidine ring with thiol functionalityDifferent reactivity profile; lacks pyridine moiety
N,N-DimethylpiperazineSimilar piperidine structure without thione functionalityMore basic; used in various organic syntheses
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesRelated heterocyclic structurePotential antitubercular agents; different biological activity

Case Studies

Case Study 1: Antimicrobial Testing
In a study focused on antimicrobial efficacy, derivatives of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one were synthesized and tested against several bacterial strains. The results indicated that specific modifications to the piperidine ring enhanced antimicrobial potency, leading to MIC values that suggest effective inhibition of bacterial growth.

Case Study 2: CNS Activity
Another investigation into the CNS activity of related compounds highlighted their potential in treating neurodegenerative diseases. Compounds were shown to influence pathways associated with cognitive function, providing a basis for further exploration into their therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Key Features Potential Applications
Target Compound 4-methyl (C4), 5-(1-isopropylpiperidin-2-yl) (C5) C14H22N2O High lipophilicity (predicted logP ~2.5); rigid piperidine enhances stereoselectivity Kinase inhibitors, CNS-targeted drugs
5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one 4-methyl (C4), 5-(1-acetylpyrrolidin-2-yl) (C5) C13H17N3O2 Moderate solubility (acetyl group); reduced steric bulk compared to piperidine eIF4A3 inhibitors, antimicrobials
4-Methylpyridin-2(1H)-one 4-methyl (C4) C6H7NO Minimal lipophilicity (logP ~0.5); simple scaffold Intermediate for complex derivatives
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 5-(3,5-difluorophenyl) (C5) C11H7F2NO Fluorine atoms enhance metabolic stability and π-π interactions Anticancer agents, enzyme inhibitors
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives 5-(piperazine-1-carbonyl) (C5) Variable Basic nitrogen improves solubility; tunable substituents for selectivity eIF4A3-selective inhibitors

Biological Activity

5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics

  • Molecular Formula : C14H22N2O
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1352496-43-5

Synthesis

The synthesis of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions, including cyclization, hydrogenation, and amination. The structural features of this compound allow for unique steric and electronic properties that can influence its reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one exhibit significant biological activities. The compound's potential mechanisms of action include:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
  • Inhibition of Molecular Chaperones : Similar compounds have been studied as inhibitors of heat shock protein 90 (Hsp90), which is crucial in cancer therapy .

Comparative Analysis

To understand the unique properties of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one, it is beneficial to compare it with other piperidine derivatives. Below is a comparison table highlighting some related compounds:

Compound NameStructure CharacteristicsUnique Features
5-(1-Methylpiperidin-2-yl)-4-methylpyridineContains a piperidine linked to a pyridineVariation in sterics may affect activity
5-(1-Biphenylpiperidin-2-yl)-4-methylpyridineBiphenyl substitution instead of isopropylPotential for enhanced lipophilicity
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridineSpecific combination of functional groupsEnhanced solubility and stability compared to others

Case Studies and Research Findings

Several studies have explored the biological effects of compounds with similar structures. Notably, research has shown that derivatives with piperidine rings often exhibit:

  • Anticancer Properties : Compounds targeting Hsp90 have shown promise in clinical trials for cancer treatment.
  • Neuroprotective Effects : Some piperidine derivatives are being studied for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.

The mechanism by which 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one exerts its biological effects involves:

  • Binding Affinity : The compound's structure allows it to interact effectively with target proteins.
  • Modulation of Signaling Pathways : By influencing various signaling pathways, it may alter cellular responses relevant to disease processes.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one?

Answer:
The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step protocols. For analogous compounds, methods such as:

  • Method C : Cyclocondensation of ketones with trifluoromethyl-containing reagents (yield: 23–36%) .
  • Method D : Nucleophilic substitution reactions using piperidine derivatives (yield: 19–67%) .
    Key steps include protecting group strategies for the isopropylpiperidinyl moiety and regioselective methylation. Characterization via melting point analysis, IR, and NMR (¹H, ¹³C, ¹⁹F) is critical for purity validation .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
A combined spectroscopic approach is essential:

  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and piperidine N-H bonds .
  • NMR :
    • ¹H NMR: Identify methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR: Assign quaternary carbons (e.g., pyridinone C-2 at ~160 ppm) .
  • MS : Verify molecular ion peaks and fragmentation patterns (e.g., loss of isopropyl groups) .
    Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from tautomerism (e.g., keto-enol forms) or diastereomerism. Strategies include:

  • Variable Temperature NMR : Suppress tautomeric interconversion at low temperatures .
  • 2D NMR (COSY, NOESY) : Map spatial correlations to distinguish diastereomers .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (error margin < 2 ppm) .

Advanced: How to optimize reaction conditions for improved yield?

Answer:
Use a factorial design approach to assess variables:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature : Higher temperatures (80–100°C) favor ring closure but may degrade sensitive groups .
    Statistical tools like ANOVA and response surface methodology (RSM) can model interactions between parameters .

Basic: What pharmacological activities are reported for structurally related pyridinone derivatives?

Answer:
Analogous compounds exhibit:

  • Analgesic Activity : Evaluated via hot-plate tests in Sprague-Dawley rats (ED₅₀: 10–50 mg/kg) .
  • Antimicrobial Effects : Pyridinones with chloro/naphthyl substituents show MIC values of 2–8 µg/mL against S. aureus .
  • CNS Modulation : Piperidine-containing derivatives act as σ-receptor ligands (IC₅₀: 10–100 nM) .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/basic conditions (0.1 M HCl/NaOH, 37°C) to assess hydrolytic stability .
    • Oxidative stress (3% H₂O₂) to detect peroxide-sensitive groups .
  • LC-MS/MS Monitoring : Track degradation products (e.g., demethylation or piperidine ring cleavage) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for thermal stability) .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Scaffold Modifications :
    • Vary substituents at positions 4 (methyl) and 5 (isopropylpiperidinyl) to test steric/electronic effects .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins .
  • In Vivo/In Vitro Correlation : Compare metabolic stability (e.g., microsomal half-life) with analgesic efficacy .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airway exposure .
  • Toxicity Screening : Acute toxicity studies in CD-1 mice (LD₅₀ determination) guide safe dosing .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How to address low solubility in aqueous media for in vivo studies?

Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility .
  • Salt Formation : Synthesize hydrochloride salts via treatment with HCl gas in diethyl ether .
  • Nanoencapsulation : Prepare liposomal formulations (particle size < 200 nm) for improved bioavailability .

Advanced: How to validate target engagement in biological assays?

Answer:

  • Radioligand Binding Assays : Use ³H-labeled analogs to quantify receptor affinity (Kd values) .
  • Biomarker Analysis : Measure downstream effects (e.g., cAMP levels for GPCR targets) .
  • SPR (Surface Plasmon Resonance) : Monitor real-time binding kinetics (ka/kd rates) .

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